(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride)
Description
“(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride)” is a bis-quaternary ammonium compound (bis-QAC) featuring a central 2-methoxy-4,6-dimethyl-m-xylene backbone linked to two benzyldimethylammonium chloride groups. The methoxy and methyl substituents on the xylene core enhance lipophilicity, while the dual quaternary ammonium groups provide strong electrostatic interactions with negatively charged surfaces, such as microbial membranes .
Properties
CAS No. |
64049-75-8 |
|---|---|
Molecular Formula |
C29H40Cl2N2O |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
benzyl-[[3-[[benzyl(dimethyl)azaniumyl]methyl]-2-methoxy-4,6-dimethylphenyl]methyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O.2ClH/c1-23-18-24(2)28(22-31(5,6)20-26-16-12-9-13-17-26)29(32-7)27(23)21-30(3,4)19-25-14-10-8-11-15-25;;/h8-18H,19-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
ZARYZCUYDZYERY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1C[N+](C)(C)CC2=CC=CC=C2)OC)C[N+](C)(C)CC3=CC=CC=C3)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) typically involves multiple steps. The initial step often includes the functionalization of the xylene core. This can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by the introduction of methoxy groups via methylation reactions. The final step involves the quaternization of the dimethylamino groups with benzyl chloride to form the benzyldimethylammonium chloride moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts reactions. The methylation and quaternization steps are typically carried out in the presence of suitable solvents and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyldimethylammonium chloride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) involves its interaction with molecular targets such as enzymes and receptors. The benzyldimethylammonium chloride groups can interact with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to other benzyldimethylammonium chloride (BAC) derivatives and related QACs (Table 1):
| Compound | Molecular Structure | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target compound | Bis-QAC with xylene backbone, methoxy, and methyl groups | ~480 (estimated) | Dual charge centers; rigid aromatic core; enhanced steric effects |
| DBAC (Dodecyl benzyldimethylammonium chloride) | Single QAC with dodecyl chain and benzyl group | ~339.5 | Flexible alkyl chain; higher alkyl chain length (C12) enhances micelle stability |
| BAC-C12-14 | Mixture of C12–C14 alkyl benzyldimethylammonium chlorides | 351–380 | Broad-spectrum antimicrobial activity; regulated for food contact surfaces |
| Didecyldimethylammonium chloride | Dual alkyl chains (C10) on QAC | ~362 | Synergistic antimicrobial effects; used in sanitizers and disinfectants |
Structural Insights :
- Unlike BAC-C12-14 (a mixture of C12–C18 alkyl variants), the rigid xylene backbone in the target compound lacks the conformational flexibility of alkyl chains, which may limit its ability to integrate into lipid bilayers .
Physicochemical Properties
- Critical Micelle Concentration (CMC) : While direct CMC data for the target compound is unavailable, comparisons can be inferred:
- Solubility : The methoxy group enhances water solubility compared to purely alkyl QACs (e.g., didecyldimethylammonium chloride), but the xylene backbone may limit solubility in polar solvents relative to single-chain BACs .
Antimicrobial Activity
- BAC-C12-14 and similar QACs are widely used as broad-spectrum antimicrobials, targeting Gram-positive and Gram-negative bacteria via membrane disruption .
- The target compound’s dual charge centers may enhance binding to microbial surfaces, but steric effects from the xylene backbone could reduce efficacy against enveloped viruses or bacteria with complex membrane structures.
- In contrast, didecyldimethylammonium chloride’s dual alkyl chains improve lipid bilayer penetration, demonstrating superior activity against biofilms .
Regulatory Status
- BAC-C12-14, didecyldimethylammonium chloride, and related QACs are approved for use in food-contact sanitizers under U.S. regulations (21 CFR § 178.1010) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
